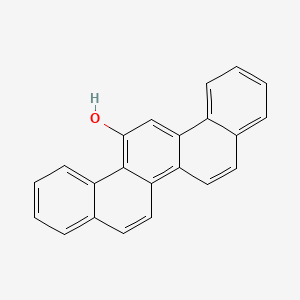
Picen-13-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picen-13-ol is an organic compound with the molecular formula C22H14O and a molecular weight of 294.346 g/mol It is a derivative of picene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 13th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Picen-13-ol typically involves the hydroxylation of picene. One common method is the direct hydroxylation of picene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures to ensure selective hydroxylation at the 13th position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydroxylation of picene using metal catalysts such as palladium (Pd) or platinum (Pt) supported on activated carbon. This method allows for higher yields and better control over the reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Picen-13-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form picen-13-one using oxidizing agents like potassium dichromate (K2Cr2O7) or sodium hypochlorite (NaOCl) .
Reduction: The hydroxyl group in this compound can be reduced to form picene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Picen-13-one.
Reduction: Picene.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Picen-13-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Picen-13-ol involves its interaction with specific molecular targets and pathways. In biological systems, this compound may exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The hydroxyl group in this compound can form hydrogen bonds with target molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Picen-13-ol can be compared with other hydroxylated derivatives of polycyclic aromatic hydrocarbons, such as:
- Phenanthrene-9-ol
- Anthracene-2-ol
- Chrysene-1-ol
Uniqueness
This compound is unique due to its specific hydroxylation at the 13th position, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
24743-19-9 |
|---|---|
Formule moléculaire |
C22H14O |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
picen-13-ol |
InChI |
InChI=1S/C22H14O/c23-21-13-20-16-7-3-1-5-14(16)9-11-18(20)19-12-10-15-6-2-4-8-17(15)22(19)21/h1-13,23H |
Clé InChI |
LCSGKMDEDVIOJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C4C=CC5=CC=CC=C5C4=C(C=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


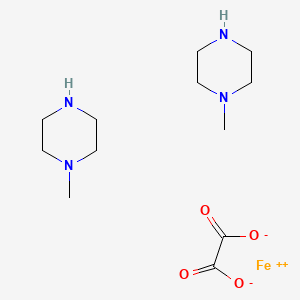

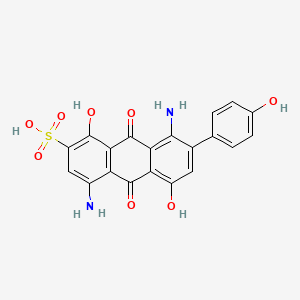
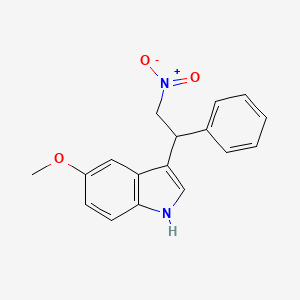
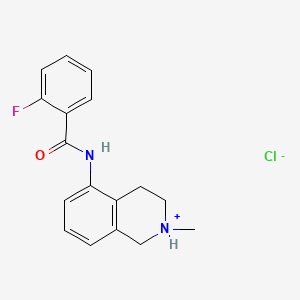
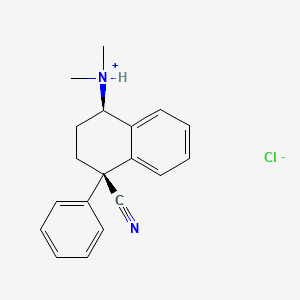
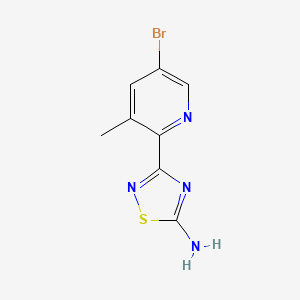
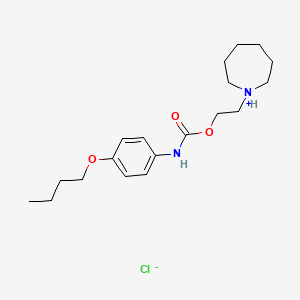


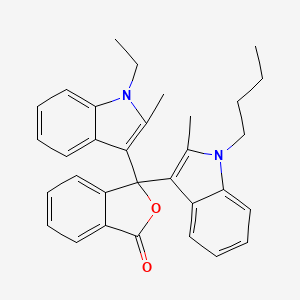
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)

![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
